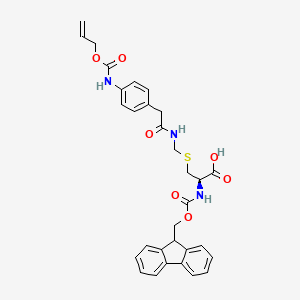

Fmoc-L-Cys(Aapam)-OH

Description

Significance of Cysteine Residues in Peptide and Protein Structure and Function

Cysteine is a unique amino acid due to the presence of a thiol (-SH) group in its side chain. This functional group is highly reactive and participates in a variety of critical biological functions. The most notable role of cysteine is the formation of disulfide bonds. The oxidation of two cysteine residues brings together different parts of a polypeptide chain or links separate chains, thereby stabilizing the tertiary and quaternary structures of proteins. acs.org This structural reinforcement is essential for the biological activity of many peptides and proteins, including hormones, enzymes, and antibodies.

Beyond disulfide bridges, cysteine residues are also involved in:

Metal Ion Coordination: The thiol group is an excellent ligand for various metal ions, such as zinc and iron, forming key structural and functional motifs in metalloproteins (e.g., zinc fingers).

Enzymatic Catalysis: The thiol group can act as a potent nucleophile and is a key component of the active site of many enzymes, such as cysteine proteases.

Redox Regulation: The reversible oxidation and reduction of the cysteine thiol group serves as a molecular switch in response to cellular redox conditions, thereby modulating protein function.

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[[[2-[4-(prop-2-enoxycarbonylamino)phenyl]acetyl]amino]methylsulfanyl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H31N3O7S/c1-2-15-40-30(38)33-21-13-11-20(12-14-21)16-28(35)32-19-42-18-27(29(36)37)34-31(39)41-17-26-24-9-5-3-7-22(24)23-8-4-6-10-25(23)26/h2-14,26-27H,1,15-19H2,(H,32,35)(H,33,38)(H,34,39)(H,36,37)/t27-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGTAPVNFMRNJLH-MHZLTWQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NC1=CC=C(C=C1)CC(=O)NCSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)NC1=CC=C(C=C1)CC(=O)NCSC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H31N3O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

589.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Fmoc L Cys Aapam Oh: Design and Context Within Modern Peptide Synthesis

Structural Design and Rationale of the Aapam Protecting Group for L-Cysteine

Fmoc-L-Cys(Aapam)-OH is chemically defined as N-alpha-(9-Fluorenylmethyloxycarbonyl)-S-((4-(allyloxycarbonylamino)phenylacetylaminomethyl)-L-cysteine iris-biotech.deissuu.com. This structure features the standard Fmoc group protecting the alpha-amino terminus, the L-cysteine amino acid backbone, and a sophisticated protecting group on the thiol (-SH) side chain, denoted as Aapam. The Aapam group is a derivative of the phenylacetamidomethyl (Phacm) protecting group, further modified with an allyloxycarbonyl (Alloc) moiety on the phenyl ring issuu.comiris-biotech.de.

Integration of this compound into Fmoc Solid-Phase Peptide Synthesis (SPPS) Protocols

The integration of this compound into Fmoc SPPS follows the general principles of the methodology. Fmoc SPPS is characterized by the sequential coupling of Fmoc-protected amino acids to a solid support, with the Fmoc group being removed after each coupling step using a mild base, typically 20% piperidine (B6355638) in dimethylformamide (DMF) iris-biotech.dealtabioscience.com.

This compound is coupled to the growing peptide chain using standard peptide coupling reagents and protocols. Crucially, the Aapam protecting group on the cysteine thiol is stable to the basic conditions used for Fmoc deprotection issuu.compsu.edu. Following the assembly of the desired peptide sequence, the final deprotection and cleavage from the resin are usually performed using acidic cocktails, commonly trifluoroacetic acid (TFA) with scavengers iris-biotech.de.

The unique aspect of the Aapam group lies in its removal conditions, which are distinct from the standard acid-labile side-chain protecting groups. While the Phacm core is generally stable to TFA, the Alloc group can be selectively removed using palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], often in the presence of phenylsilane (B129415) iris-biotech.de. The Phacm moiety itself can be cleaved using PdCl2 iris-biotech.de. This suggests that the Aapam group can be removed in solution after the peptide has been cleaved from the resin, or potentially on-resin under specific conditions, allowing for targeted modifications or the generation of free thiols for disulfide bond formation. This capability is particularly valuable for synthesizing complex peptides where selective deprotection is required iris-biotech.de.

Orthogonality Profile of the Aapam Group with Complementary Protecting Strategies for Complex Peptides

Orthogonality in peptide synthesis refers to the ability to selectively remove one protecting group in the presence of others using distinct chemical conditions iris-biotech.debiosynth.com. This principle is fundamental for constructing complex peptides with multiple functional groups and side-chain modifications. Fmoc SPPS typically relies on an orthogonal strategy where the base-labile Fmoc group is removed by piperidine, while side-chain protecting groups are generally acid-labile and removed during the final cleavage step with TFA iris-biotech.dealtabioscience.com.

The Aapam protecting group offers a distinct orthogonality profile due to its palladium-catalyzed removal. The removal of the Alloc component by Pd(PPh3)4 and the Phacm component by PdCl2 is orthogonal to the base-mediated removal of the Fmoc group and, importantly, to the acid-mediated cleavage of common acid-labile side-chain protecting groups such as tert-butyl (tBu), trityl (Trt), or 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) iris-biotech.deiris-biotech.de.

This orthogonal deprotection strategy allows for:

Selective Deprotection: The Aapam group can be removed without affecting other acid-labile side-chain protecting groups, enabling site-specific modifications or the introduction of specific functionalities.

Facilitation of Complex Synthesis: Its unique removal mechanism aids in the synthesis of challenging peptides, including those requiring solubilizing tags or specific folding patterns, by providing flexibility in deprotection steps iris-biotech.deiris-biotech.de.

Compatibility: The Phacm core of Aapam is known to be orthogonal to other common cysteine protecting groups like 4-methylbenzyl (p-MeBzl), trityl (Trt), and fluorenylmethyl (Fm) psu.edu.

The Pd-catalyzed cleavage of Aapam provides a valuable alternative to acid or base labile groups, expanding the repertoire of protecting group strategies for advanced peptide synthesis.

Data Tables

Table 1: Comparison of Cysteine Protecting Groups in Fmoc SPPS

| Protecting Group | Abbreviation | Chemical Nature/Linkage | Primary Removal Conditions | Key Rationale/Use | References |

| This compound | Aapam | S-((4-(allyloxycarbonylamino)phenylacetylaminomethyl) | Pd-catalyzed (Pd(PPh3)4 for Alloc, PdCl2 for Phacm) | Facilitates synthesis of hydrophobic/insoluble peptides; acts as a solubilizing tag; orthogonal to acid-labile groups. | iris-biotech.deissuu.comiris-biotech.de |

| Trityl | Trt | S-Triphenylmethyl | TFA/scavengers (e.g., TIS) | Standard, acid-labile; removed during final cleavage. Good for routine synthesis and on-resin cyclization. | bachem.compeptide.comsigmaaldrich.com |

| Acetamidomethyl | Acm | S-Acetamidomethyl | Ag(I), Hg(II), Iodine | Orthogonal to Fmoc and acid-labile groups. Stable to acid. Used for post-cleavage cyclization. | bachem.compeptide.com |

| Diphenylmethyl | Dpm | S-Diphenylmethyl | TFA/scavengers | Acid-labile, stable to mild TFA (1-3%). Alternative to Trt. | sigmaaldrich.com |

| Tetrahydropyranyl | Thp | S-Tetrahydropyranyl | TFA/water/TIS | Acid-labile, superior solubility, lower racemization than Trt/Dpm. Stable to 1% TFA. | issuu.comsigmaaldrich.com |

| tert-Butyl | tBu | S-tert-Butyl | HF cleavage (Boc SPPS), TFA (less common in Fmoc) | Generally removed during final HF cleavage in Boc SPPS. Less common in Fmoc SPPS for Cys. | peptide.com |

Table 2: Orthogonality of Aapam with Common Fmoc SPPS Side-Chain Protecting Groups

| Protecting Group | This compound (Aapam) | tBu (Asp, Glu, Ser, Thr, Tyr) | Trt (Asn, Gln, Cys, His) | Pbf (Arg) |

| Removal Conditions | Pd-catalyzed (Pd(PPh3)4, PdCl2) | Strong Acid (e.g., 95% TFA) | Moderate Acid (e.g., TFA/TIS) | Strong Acid (e.g., TFA/TIS) |

| Orthogonality to Aapam | N/A (Aapam is removed by Pd) | Orthogonal (Pd vs. Acid) | Orthogonal (Pd vs. Acid) | Orthogonal (Pd vs. Acid) |

| Orthogonality to tBu | Orthogonal (Pd vs. Acid) | N/A | Orthogonal (Acid vs. Pd) | Orthogonal (Acid vs. Pd) |

| Orthogonality to Trt | Orthogonal (Pd vs. Acid) | Orthogonal (Acid vs. Pd) | N/A | Orthogonal (Acid vs. Acid, but different lability) |

| Orthogonality to Pbf | Orthogonal (Pd vs. Acid) | Orthogonal (Acid vs. Pd) | Orthogonal (Acid vs. Pd) | N/A |

Compound List

this compound

L-Cysteine

Fmoc (9-fluorenylmethyloxycarbonyl)

Aapam (4-(allyloxycarbonylamino)phenylacetylaminomethyl)

Phacm (phenylacetamidomethyl)

Alloc (allyloxycarbonyl)

Trt (Trityl)

Acm (Acetamidomethyl)

Dpm (Diphenylmethyl)

Thp (Tetrahydropyranyl)

tBu (tert-butyl)

Piperidine

TFA (Trifluoroacetic acid)

Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0))

PdCl2 (Palladium(II) chloride)

Synthetic Methodologies for Fmoc L Cys Aapam Oh and Its Peptide Incorporations

Chemical Synthesis Pathways for Fmoc-L-Cys(Aapam)-OH

The synthesis of this compound involves a multi-step process that begins with the preparation of the S-protecting group, followed by its attachment to L-cysteine, and finally the N-terminal protection with the fluorenylmethyloxycarbonyl (Fmoc) group.

A plausible synthetic route, based on established methodologies for similar compounds, would first involve the synthesis of the Aapam protecting group. This would entail the reaction of 4-aminophenylacetic acid with allyl chloroformate to introduce the allyloxycarbonyl (Alloc) protecting group on the aniline (B41778) nitrogen. The resulting carboxylic acid would then be activated, for example as an N-hydroxysuccinimide (NHS) ester, and reacted with S-aminomethyl-L-cysteine. The final step would be the introduction of the Fmoc group onto the α-amino group of the modified cysteine using a reagent such as Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide).

Optimization of Coupling Conditions for this compound in Solid-Phase Peptide Synthesis

The successful incorporation of any amino acid derivative into a growing peptide chain during SPPS depends on the optimization of coupling conditions to ensure high efficiency and minimize side reactions, most notably racemization. For cysteine derivatives, these considerations are particularly critical due to the susceptibility of the α-proton to abstraction, which can lead to a loss of stereochemical integrity.

Racemization of cysteine residues during coupling is a known challenge in Fmoc-SPPS, especially when using phosphonium (B103445) or uronium salt-based activating reagents in the presence of strong tertiary amines like N,N-diisopropylethylamine (DIEA). The extent of racemization is influenced by the choice of coupling reagent, base, and the structure of the cysteine side-chain protecting group.

Several strategies have been developed to mitigate cysteine racemization. One effective approach is the use of carbodiimide-based coupling reagents, such as N,N'-diisopropylcarbodiimide (DIC), in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). nih.gov The combination of DIC and Oxyma has been shown to be particularly effective in suppressing racemization for Fmoc-Cys(Trt)-OH. nih.gov

The choice of base is also crucial. The use of sterically hindered or weaker bases, such as 2,4,6-collidine, has been demonstrated to significantly reduce racemization compared to more commonly used bases like N-methylmorpholine (NMM). sigmaaldrich.comresearchgate.net

The following table summarizes the effect of different coupling conditions on the racemization of Fmoc-L-Cys(Trt)-OH, providing a general indication of strategies that would likely be beneficial for the incorporation of this compound.

| Coupling Reagent/Base | Racemization (% D-isomer) of Fmoc-L-Cys(Trt)-OH | Reference |

| HATU/NMM | Significant | nih.gov |

| DIC/Oxyma | Negligible | nih.gov |

| HBTU/DIEA | Problematic | nih.gov |

| NMM as base | ~50% in a specific synthesis | sigmaaldrich.com |

| 2,4,6-collidine as base | Suppressed racemization | sigmaaldrich.comresearchgate.net |

This data is for Fmoc-L-Cys(Trt)-OH and is intended to illustrate general principles. Specific racemization levels for this compound under these conditions are not available in the reviewed literature.

Ensuring complete amide bond formation is paramount for the successful synthesis of the target peptide. The efficiency of the coupling reaction can be influenced by factors such as steric hindrance from the protecting groups of both the incoming amino acid and the N-terminal of the peptide-resin, as well as the potential for peptide aggregation.

The bulky nature of the Aapam group may present some steric challenges, potentially slowing down the coupling kinetics. Therefore, it is important to employ robust activation methods and allow for sufficient reaction times. The use of highly efficient coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in combination with a suitable base is a common practice to drive the reaction to completion.

The efficiency of the coupling of this compound can be monitored in real-time or post-coupling using standard qualitative and quantitative tests. The Kaiser (ninhydrin) test is a widely used qualitative method to detect the presence of free primary amines on the resin. A negative Kaiser test indicates a complete coupling reaction. For quantitative assessment, methods such as monitoring the concentration of the Fmoc-adduct released during the subsequent deprotection step by UV spectroscopy can be employed.

Adaptations for On-Resin and Solution-Phase Peptide Synthesis Utilizing this compound

This compound is specifically designed to offer synthetic flexibility, enabling both on-resin modifications and facilitating a combination of solid-phase and solution-phase strategies.

The key feature of the Aapam group is the orthogonally protected Alloc amine. The Alloc group can be selectively removed on the solid support using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a scavenger like phenylsilane (B129415) (PhSiH₃). ub.edu This deprotection is performed while the peptide remains attached to the resin and other protecting groups, including the Fmoc group on the N-terminus (if present) and acid-labile side-chain protecting groups, remain intact.

Once the amine on the phenylacetyl moiety is exposed, it can be used as a handle for on-resin modifications. A common application is the attachment of a solubilizing tag, such as a short, charged peptide sequence or a polyethylene (B3416737) glycol (PEG) chain. This is particularly advantageous for the synthesis of long or hydrophobic peptides that are prone to aggregation during SPPS.

After the on-resin modifications are complete, the peptide can be cleaved from the resin. The phenylacetamidomethyl (Phacm) linker itself is stable to standard TFA cleavage cocktails used in Fmoc-SPPS. The fully protected or partially deprotected peptide fragment can then be used in solution-phase ligations to construct larger proteins. The Phacm group can be removed at a later stage in solution using specific reagents, although detailed conditions for its removal in the context of the Aapam group are not extensively documented in readily available literature.

This hybrid approach, combining the efficiency of solid-phase synthesis for the initial peptide chain assembly and on-resin modification, with the ability to ligate larger fragments in solution, makes this compound a valuable tool for the synthesis of challenging peptide and protein targets.

Advanced Deprotection and Cleavage Strategies for Fmoc L Cys Aapam Oh Derivatives

Palladium-Mediated Cleavage of the Allyloxycarbonyl (Alloc) Moiety within Aapam

The allyloxycarbonyl (Alloc) group is a widely used amine protecting group in peptide chemistry due to its stability to both the basic conditions used for Fmoc removal and the acidic conditions used for the cleavage of many side-chain protecting groups. peptide.com Its removal is typically achieved under mild conditions using a palladium(0) catalyst, ensuring the preservation of other sensitive functional groups within the peptide. sigmaaldrich.com

Investigation of Catalytic Systems and Reaction Conditions for Alloc Removal

The deprotection of the Alloc group from the Aapam moiety is a critical step to unmask the primary amine on the phenylacetamidomethyl linker, allowing for further functionalization, such as the attachment of a solubilizing tag. iris-biotech.deiris-biotech.de This reaction is most commonly achieved through palladium(0)-catalyzed allylic cleavage in the presence of a nucleophilic scavenger. The role of the scavenger is to irreversibly trap the liberated allyl cation, thereby driving the reaction to completion. nih.gov

Several catalytic systems have been investigated for this purpose. A frequently employed catalyst is tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. iris-biotech.deiris-biotech.de The choice of scavenger and solvent system is crucial for efficient and clean deprotection. Phenylsilane (B129415) (PhSiH₃) is a common and effective scavenger. iris-biotech.deiris-biotech.de The reaction is typically carried out in an inert solvent such as dichloromethane (B109758) (DCM) or chloroform (B151607) (CHCl₃). nih.gov In some protocols, additives like acetic acid (AcOH) and N-methylmorpholine (NMM) are included to facilitate the reaction. sigmaaldrich.com

The deprotection is generally performed on the solid-phase-bound peptide to simplify purification. The reaction progress can be monitored by standard analytical techniques to ensure complete removal of the Alloc group before proceeding with the next synthetic step.

| Catalyst | Scavenger | Solvent System | Reaction Time | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ (0.2 eq.) | Phenylsilane (20 eq.) | DCM | 2 x 20 min | nih.govnih.gov |

| Pd(PPh₃)₄ (3 eq.) | - | CHCl₃/AcOH/NMM (37:2:1) | 4-12 h | sigmaaldrich.com |

| Pd(PPh₃)₄ (1 eq.) | N-Methylaniline (28 eq.) | DMF | 2 h | - |

Mechanistic Studies of Selective Alloc Deprotection

The palladium-catalyzed removal of the Alloc group proceeds via a mechanism known as the Tsuji-Trost reaction. nih.gov The catalytic cycle is initiated by the oxidative addition of the palladium(0) complex to the allylic system of the Alloc group, forming a π-allylpalladium(II) intermediate. nih.govtechnion.ac.il This step involves the coordination of the palladium to the double bond of the allyl group, followed by cleavage of the carbon-oxygen bond. nih.gov

The resulting π-allylpalladium(II) complex is then susceptible to nucleophilic attack by the scavenger present in the reaction mixture. The scavenger, such as phenylsilane, attacks the allyl moiety, leading to the formation of an allylated scavenger and the regeneration of the palladium(0) catalyst, which can then enter another catalytic cycle. nih.gov The departure of carbon dioxide and the amine as a leaving group also occurs during this process. The irreversible nature of the scavenging step is key to the high efficiency of this deprotection method. The selectivity of this deprotection is a result of the specific interaction between the palladium catalyst and the allyl group, leaving other protecting groups such as Fmoc, Boc, and Trt intact. nih.gov

Removal of the Phenylacetamidomethyl (Phacm) Linker from S-Cysteine Post-Alloc Deprotection

Following the removal of the Alloc group and any subsequent modifications on the exposed amine, the entire functionalized Phacm linker must be cleaved to liberate the free thiol group of the cysteine residue. This step can be accomplished through either enzymatic or chemical methods.

Enzymatic Hydrolysis Approaches for Phacm Removal

An environmentally friendly and highly specific method for the removal of the Phacm group is through enzymatic hydrolysis using Penicillin G Acylase (PGA). tau.ac.ilnih.gov This enzyme recognizes and cleaves the phenylacetyl moiety of the Phacm group under mild, aqueous conditions, typically at or near neutral pH and physiological temperatures. tau.ac.il

The efficiency of the enzymatic deprotection can be influenced by the steric accessibility of the Phacm group within the peptide sequence. tau.ac.il For peptides where the Cys(Phacm) residue is in a sterically unhindered position, the cleavage can be very rapid and quantitative. tau.ac.il The use of immobilized PGA is particularly advantageous as it allows for easy separation of the enzyme from the reaction mixture and its subsequent reuse, enhancing the cost-effectiveness and sustainability of the process. nih.gov

| Enzyme | pH | Temperature | Solvent System | Reference |

|---|---|---|---|---|

| Penicillin G Acylase (PGA) | 7.0-8.0 | 25-37 °C | Aqueous buffer, may contain organic co-solvents | tau.ac.ilresearchgate.net |

Chemical Deprotection Methodologies for the Phacm Group

In cases where enzymatic methods are not suitable or desired, the Phacm group can be removed using chemical reagents. The lability of the Phacm group is similar to that of the more common acetamidomethyl (Acm) group. peptide.com One effective method for the cleavage of the Phacm linker is treatment with palladium(II) chloride (PdCl₂) in an aqueous medium. iris-biotech.deiris-biotech.deacs.org This method is particularly useful as it is performed under conditions that are generally compatible with fully assembled peptides.

Other methods analogous to Acm deprotection can also be applied. For instance, treatment with mercury(II) acetate (B1210297) followed by a thiol scavenger like β-mercaptoethanol can effect the removal of the Phacm group. uci.edu Another approach involves oxidative cleavage with iodine, which can simultaneously lead to the formation of a disulfide bond if a second deprotected cysteine is present. uci.edu

| Reagent | Conditions | Reference |

|---|---|---|

| PdCl₂ | Aqueous solution, often in the presence of a denaturant like guanidine (B92328) hydrochloride | iris-biotech.deiris-biotech.deacs.org |

| Hg(OAc)₂ followed by β-mercaptoethanol | Aqueous acetic acid, pH 4 | uci.edu |

| Iodine (I₂) | Aqueous or alcoholic solvents | uci.edu |

Regioselective Orthogonality and Sequential Deprotection in Complex Peptide Architectures

The true synthetic utility of Fmoc-L-Cys(Aapam)-OH lies in the orthogonal nature of its protecting groups, which allows for regioselective and sequential chemical manipulations. The Fmoc group on the α-amine is removed under basic conditions (e.g., piperidine), the Alloc group on the Aapam linker is cleaved by palladium(0) catalysis, and the Phacm linker itself is removed by enzymatic or specific chemical methods. iris-biotech.deiris-biotech.denih.gov This multi-layered orthogonality is crucial for the synthesis of complex peptide architectures such as branched peptides, cyclic peptides, and proteins with post-translational modifications. nih.gov

A prime example of this strategy is the reversible attachment of solubilizing tags to facilitate the synthesis and purification of hydrophobic peptides, which are notoriously difficult to handle. iris-biotech.deiris-biotech.de In this approach, the this compound is incorporated into the peptide sequence during solid-phase peptide synthesis. After the completion of chain elongation, the Alloc group is selectively removed on-resin using a palladium catalyst. iris-biotech.deiris-biotech.de This exposes a free amine on the Phacm linker, to which a solubilizing tag (e.g., a highly charged peptide sequence) can be attached. iris-biotech.deiris-biotech.de

The resulting peptide, now rendered soluble by the tag, can be cleaved from the resin and purified under aqueous conditions. Subsequently, the entire solubilizing tag along with the Phacm linker can be removed in a single step using PdCl₂, yielding the final, untagged peptide. iris-biotech.deiris-biotech.deacs.org This strategy has been successfully applied in the chemical synthesis of proteins, such as histone H4, demonstrating the power of this sequential deprotection strategy in overcoming significant synthetic challenges. acs.org This approach highlights the carefully designed orthogonality of the Aapam linker system, enabling a series of distinct chemical transformations to be performed at a single cysteine residue within a complex peptide backbone.

Analysis of Side Reactions and Impurity Formation During Deprotection Procedures

The removal of the Aapam group from the cysteine side chain is achieved through palladium-catalyzed cleavage of the Alloc group. While this method offers orthogonality to the acid-labile and base-labile protecting groups commonly used in Fmoc-SPPS, it is not without its own spectrum of potential side reactions. Careful analysis and mitigation of these unwanted reactions are paramount for obtaining a high-purity peptide.

The primary side reactions encountered during the deprotection of this compound derivatives can be broadly categorized into those related to the palladium-catalyzed Alloc cleavage and those inherent to the cysteine residue itself within the peptide sequence.

Side Reactions Associated with Palladium-Catalyzed Alloc Cleavage:

The core of the deprotection strategy for the Aapam group lies in the palladium(0)-catalyzed removal of the Alloc group. This process involves the formation of a π-allyl palladium complex, which is then scavenged to release the deprotected amine. The choice of catalyst, solvent, and, most importantly, the scavenger plays a pivotal role in the efficiency of the deprotection and the profile of impurities formed.

A significant side reaction is the formation of N-allyl species . If the liberated allyl cation is not efficiently trapped by a scavenger, it can react with nucleophilic sites on the peptide, most notably the newly deprotected amine of the Aapam moiety, leading to the formation of a stable N-allyl impurity. The choice of scavenger is therefore critical to suppress this side reaction. While various scavengers have been explored, phenylsilane and borane (B79455) dimethylamine (B145610) complex have shown efficacy in minimizing N-allylation.

Another potential source of impurities is related to the palladium catalyst itself. Residual palladium in the final peptide product can be a significant issue. Furthermore, the phosphine (B1218219) ligands of the commonly used tetrakis(triphenylphosphine)palladium(0) catalyst can sometimes lead to side products.

Influence of Scavengers on Impurity Profile:

| Scavenger | Observed Side Products/Impurities | Efficacy in Suppressing N-allylation |

| Phenylsilane (PhSiH₃) | Minimal N-allyl formation reported in several studies. Can potentially lead to silicon-containing byproducts, though these are generally easily removed during work-up. | High |

| Borane Dimethylamine Complex (Me₂NH·BH₃) | Reported to provide quantitative removal of the Alloc group with no detectable allyl back-alkylation. | Very High |

| Morpholine (B109124) | Less effective than PhSiH₃ and Me₂NH·BH₃, with a higher potential for N-allyl impurity formation. | Moderate |

| Thiophenol | Can be effective but may lead to the formation of sulfur-containing impurities and can be difficult to remove completely. | Moderate to High |

Cysteine-Related Side Reactions:

Racemization: The α-carbon of cysteine is susceptible to epimerization, especially during activation and coupling steps in SPPS. While the deprotection of the Aapam group itself is generally mild and less prone to inducing racemization, the cumulative effect of the entire synthesis process should be considered. The extent of racemization can be influenced by the choice of coupling reagents and the base used.

β-Elimination and Formation of Dehydroalanine (B155165): Under basic conditions, the protected cysteine side chain can undergo β-elimination to form a dehydroalanine (Dha) residue. This highly reactive intermediate can then react with nucleophiles present in the reaction mixture. For instance, if piperidine (B6355638) is used for Fmoc group removal, it can add to the Dha residue to form a piperidinylalanine impurity. While the palladium-catalyzed deprotection of Aapam is not conducted under strongly basic conditions, residual base from previous steps could potentially contribute to this side reaction.

S-Alkylation: The nucleophilic thiol group of cysteine, once deprotected, is susceptible to alkylation by carbocations generated during the final acidolytic cleavage of the peptide from the resin and removal of other side-chain protecting groups (e.g., from Trp, Arg). Scavengers such as triisopropylsilane (B1312306) (TIS) and water are typically included in the cleavage cocktail to minimize this side reaction. A study on S-alkylation of Cys-containing peptides during TFA cleavage from Wang resin showed that the p-hydroxybenzyl group derived from the linker can alkylate the cysteine thiol, forming a significant byproduct. researchgate.net

Detailed Research Findings:

While specific quantitative data for the deprotection of this compound is not extensively available in publicly accessible literature, studies on the deprotection of Alloc-protected amino acids provide valuable insights. For example, a study investigating Alloc removal from secondary amines highlighted the superiority of Me₂NH·BH₃ over morpholine and PhSiH₃ in preventing N-allyl back-alkylation. researchgate.net Another study on a model peptide demonstrated that with phenylsilane as a scavenger, no protected peptide was identifiable by HPLC-MS after two deprotection cycles, indicating high efficiency.

In the broader context of cysteine-containing peptides, research has quantified racemization levels with different protecting groups. For instance, coupling of Fmoc-Cys(Trt)-OH was found to result in a higher degree of racemization compared to other protecting groups under certain conditions. sigmaaldrich.com These findings underscore the importance of careful selection of both the side-chain protecting group and the deprotection strategy to maintain the chiral integrity of the peptide.

Applications of Fmoc L Cys Aapam Oh in the Construction of Complex Peptidic Architectures

Synthesis of Hydrophobic Peptides and Proteins through Solubilizing Tag Incorporation via Aapam

A significant challenge in the chemical synthesis of many peptides and protein fragments is their tendency to aggregate due to low solubility in standard synthesis and purification solvents. This is particularly problematic for sequences rich in hydrophobic amino acids. Fmoc-L-Cys(Aapam)-OH provides an elegant solution by allowing the temporary, reversible attachment of solubility-enhancing tags.

The synthesis strategy involves several key steps:

Incorporation : this compound is incorporated into the desired position of the peptide sequence during standard Fmoc-SPPS.

Orthogonal Deprotection : Once the peptide chain is assembled on the solid support, the Alloc group on the Aapam side chain is selectively removed. This is typically achieved using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger like phenylsilane (B129415). This deprotection is orthogonal to the acid-labile side-chain protecting groups and the piperidine-labile Fmoc group, leaving the rest of the peptide intact.

Cleavage and Purification : The peptide, now modified with the solubilizing tag, is cleaved from the resin and globally deprotected using standard trifluoroacetic acid (TFA) cocktails. The presence of the tag significantly improves the solubility of the crude peptide, facilitating its handling and purification by reverse-phase high-performance liquid chromatography (RP-HPLC).

Tag Removal : After successful purification, the entire Phacm-linked solubilizing tag is removed by treatment with palladium chloride (PdCl2) in aqueous media, regenerating the native cysteine side chain.

This "traceless" solubilizing tag strategy has been instrumental in the successful synthesis of historically difficult and aggregation-prone peptides, including fragments of large proteins like histones.

| Step | Reagent/Condition | Purpose |

| Incorporation | Standard Fmoc-SPPS coupling | Introduce the Cys(Aapam) residue into the peptide chain. |

| Alloc Deprotection | Pd(PPh3)4, Phenylsilane | Selectively remove the Alloc group to reveal an amine handle. |

| Tag Attachment | Fmoc-Arg(Pbf)-OH (repeated cycles) | Couple a poly-arginine solubilizing tag to the amine handle. |

| Cleavage from Resin | TFA-based cocktail | Cleave the peptide from the solid support and remove other side-chain protecting groups. |

| Tag Removal | PdCl2 in aqueous buffer | Cleave the Phacm linker to remove the tag and yield the native cysteine peptide. |

Facilitating Native Chemical Ligation (NCL) and Related Protein Semisynthesis Strategies

Native Chemical Ligation (NCL) is a cornerstone of chemical protein synthesis, enabling the assembly of large proteins from smaller, unprotected peptide fragments. However, a common bottleneck is the poor solubility of these fragments. This compound directly addresses this limitation.

It is important to clarify that this compound is not directly involved in the chemical generation of the C-terminal thioester moiety required for NCL. The thioester is typically prepared using specialized resins or post-synthesis solution-phase methods.

The crucial role of this compound in the context of NCL is to serve as a platform for attaching a solubilizing tag to any of the peptide fragments participating in the ligation, whether it is the N-terminal cysteine fragment or the C-terminal thioester fragment. By incorporating a Cys(Aapam) residue into a poorly soluble fragment, a hydrophilic tag can be attached as described in section 5.1. This modification renders the fragment soluble in the aqueous buffers used for NCL, allowing the ligation reaction to proceed efficiently. Without such solubilization, many NCL-based protein syntheses would fail due to the precipitation of one or more peptide segments.

The use of this compound enables a powerful "ligation-desulfurization" strategy, which expands the scope of NCL beyond native cysteine ligation sites. In many target proteins, the desired amino acid at the ligation junction is not cysteine but alanine (B10760859), a much more common residue.

The process is as follows:

A temporary cysteine residue is introduced at the ligation site to facilitate NCL. If this site is also chosen for solubilization, this compound is used.

The peptide fragments are assembled via NCL.

The Phacm-linked solubilizing tag, if present, is removed with PdCl2 to reveal the cysteine residue at the ligation junction.

The cysteine residue is then converted to an alanine residue in a desulfurization reaction. This is commonly achieved using radical-based methods, for instance, with a radical initiator like VA-044 in the presence of a reducing agent such as TCEP.

This combination of NCL followed by desulfurization effectively allows for ligation at an alanine site, significantly increasing the strategic options for protein synthesis. Research has demonstrated the feasibility of performing the ligation, tag removal, and desulfurization in a one-pot sequence, streamlining the synthesis of complex proteins. acs.org

Controlled Assembly of Disulfide-Rich Peptides Using this compound

Many bioactive peptides and proteins, such as toxins and hormones, are stabilized by multiple disulfide bonds. The correct formation of these bonds is critical for their structure and function. Synthesizing these molecules requires an orthogonal protection strategy, where different cysteine residues are protected with groups that can be removed under distinct chemical conditions.

The Aapam side chain functions as a palladium-labile protecting group for the cysteine thiol. It is stable to the acidic conditions used to remove Trt (trityl) or Mmt (monomethoxytrityl) groups and the oxidative conditions (e.g., iodine) used to deprotect Acm (acetamidomethyl). This orthogonality allows for the directed, stepwise formation of disulfide bonds.

A typical strategy for a two-disulfide-bond peptide might be:

Synthesize the linear peptide with three types of protected cysteines: for example, Cys(Trt), Cys(Acm), and Cys(Aapam).

Remove the Trt groups with mild acid and perform the first oxidation to form the first disulfide bond.

Remove the Acm groups with iodine and perform the second oxidation to form the second disulfide bond.

Finally, remove the Phacm group from the Cys(Aapam) residue using a palladium catalyst to liberate the final thiol, which could be used for a third disulfide bond or another modification.

The unique cleavage condition for the Phacm group provides chemists with an additional level of control, enabling the synthesis of peptides with complex disulfide connectivities that would be challenging to achieve otherwise.

| Protecting Group | Cleavage Condition | Orthogonal To |

| Trt (Trityl) | Mild Acid (e.g., 1-2% TFA) | Acm, Phacm |

| Acm (Acetamidomethyl) | Iodine (I2), Silver (Ag+) | Trt, Phacm |

| Phacm (via Aapam) | Palladium Chloride (PdCl2) | Trt, Acm |

Design and Synthesis of Cyclic and Loop-Structured Peptides with Defined Cysteine Spacing

The principles of orthogonal protection are directly applicable to the synthesis of cyclic peptides where the ring is closed via an intramolecular disulfide bond. The ability to deprotect specific cysteine residues at will allows for precise control over cyclization.

By incorporating this compound at one position in a linear peptide and another cysteine with a different protecting group (e.g., Cys(Trt)) at another, a specific loop can be formed. For instance, after synthesis of the linear peptide, the Trt group can be removed on-resin, and the resulting free thiol can be oxidized to form a disulfide bridge with another deprotected cysteine, creating a loop. The Cys(Aapam) residue would remain protected during this process. Subsequently, the Phacm group could be removed to expose a thiol for further modification or for the formation of a second, overlapping cyclic structure. This level of control is essential for designing peptides with specific conformations and defined spacing between cysteine residues, which is critical for mimicking natural protein loops or creating novel constrained scaffolds for drug discovery.

Development of Combinatorial Peptide Libraries for Research Applications

Combinatorial chemistry is a powerful tool for discovering new ligands, enzyme substrates, or inhibitors. This compound is uniquely suited for creating diverse peptide libraries through side-chain modification. The Aapam linker's amine handle, exposed after Alloc deprotection, can be used as a point of diversification.

Using a "split-and-pool" synthesis strategy, a core peptide library can be synthesized on resin.

A peptide containing this compound is synthesized.

The Alloc group is removed from the entire batch of resin.

The resin is then "split" into multiple portions.

Each portion is reacted with a different chemical building block (e.g., different carboxylic acids, fluorescent tags, or small molecules) at the exposed amine of the Aapam linker.

The resin portions are then "pooled" for subsequent cleavage.

This process results in a library where each peptide has the same backbone sequence but a different modification attached to the cysteine side chain. This approach allows for the rapid generation and screening of thousands of distinct compounds, accelerating the discovery of peptides with desired properties and providing valuable structure-activity relationship (SAR) data.

Contributions to the Design and Development of Peptide-Based Therapeutics

The chemical synthesis of complex peptides, particularly those with hydrophobic sequences, presents a significant hurdle in the development of novel peptide-based therapeutics. Issues such as poor solubility and aggregation during synthesis can lead to low yields and purification difficulties, thereby impeding the advancement of promising drug candidates. The introduction of this compound into the repertoire of synthetic peptide chemistry offers a strategic solution to these challenges, thereby making substantial contributions to the design and development of intricate peptidic architectures for therapeutic applications.

The primary contribution of this compound lies in its function as a carrier for a removable solubilizing tag. iris-biotech.denih.gov This N-alpha-Fmoc-protected cysteine derivative features a side chain modified with a para-allyloxycarbonyl (Alloc) amino-functionalized phenylacetamidomethyl (Phacm) group. iris-biotech.de This modification allows for the temporary attachment of a solubilizing moiety to the peptide backbone via the cysteine side chain. The presence of this solubilizing tag enhances the solubility of the growing peptide chain, mitigating aggregation and facilitating purification processes, particularly during solid-phase peptide synthesis (SPPS) and subsequent ligation of peptide fragments. nih.goviris-biotech.de

A significant advantage of the Aapam linker is the palladium-assisted removal of the Alloc protecting group, which can be achieved under mild conditions. This allows for the attachment of a desired solubilizing tag to the deprotected amine on the Phacm group. Subsequently, the entire Phacm-linked solubilizing tag can be cleaved from the cysteine side chain using palladium chloride (PdCl2) in solution, yielding the native cysteine residue in the final peptide. iris-biotech.de This traceless removal is crucial for therapeutic peptides, as any residual linker or tag could potentially impact the peptide's conformation, biological activity, and immunogenicity. iris-biotech.de

The utility of this methodology has been demonstrated in the chemical synthesis of histone H4, a protein that is challenging to synthesize due to its hydrophobic regions. nih.govacs.org In this synthesis, a solubilizing tag was attached to a cysteine residue (which was later converted to alanine through desulfurization) within a peptide fragment of histone H4. The presence of the tag significantly improved the handling and ligation of this hydrophobic fragment.

The following table summarizes the key steps and outcomes in the synthesis of histone H4, showcasing the practical application of a removable solubilizing tag strategy facilitated by a system analogous to that provided by this compound.

| Process Step | Description | Outcome | Reference |

|---|---|---|---|

| Fragment Ligation | Ligation of two peptide fragments to form the full-length histone H4 sequence containing the solubilizing tag. | Complete ligation was achieved within 4 hours. In contrast, ligation with the unmodified, poorly soluble fragment did not proceed to completion. | acs.org |

| Solubilizing Tag Removal | Cleavage of the solubilizing tag from the cysteine side chain using palladium chloride. | The tag was quantitatively removed within 45 minutes. | acs.org |

| Desulfurization | Conversion of the cysteine residue to alanine to yield the native histone H4 sequence. | Successful conversion to the final histone H4 protein. | acs.org |

| Overall Yield | The combined one-pot ligation, tag removal, and desulfurization process. | The final, purified histone H4 was obtained in a 20% overall isolated yield for the three steps. | acs.org |

| Residual Palladium | Analysis of the final protein for any remaining palladium from the cleavage step. | The amount of palladium detected was a negligible 0.07% of the protein. | acs.org |

By enabling the synthesis of previously intractable peptide sequences, this compound directly contributes to the expansion of the chemical space available for the design of peptide-based therapeutics. This includes peptides with significant hydrophobic domains, which are often involved in crucial biological interactions, such as those at protein-protein interfaces. The ability to reliably synthesize and purify these complex molecules is a critical step in their evaluation as potential drug candidates.

Mechanistic and Spectroscopic Investigations of the Aapam Protecting Group

Studies on Reaction Kinetics of Aapam Deprotection

The Aapam protecting group is designed for selective removal, primarily through palladium-catalyzed reactions. This palladium-assisted deprotection strategy is crucial for its utility in complex synthetic schemes, allowing for orthogonal removal without affecting other sensitive functional groups or protecting groups commonly employed in peptide synthesis. While the general methodology for palladium-mediated deprotection of related groups, such as allyloxycarbonyl (Alloc), is well-established, specific kinetic studies detailing the rate of Aapam deprotection under various conditions are less commonly reported in readily accessible literature. The mechanism typically involves the oxidative addition of palladium(0) to the allyl group, followed by beta-hydride elimination or other pathways leading to the release of the free thiol. Further research into the precise reaction kinetics, including half-life studies and the influence of catalyst loading, solvent, and temperature on the deprotection rate of the Aapam group, would provide deeper insights into its optimal application in synthetic protocols.

Analysis of Stereochemical Integrity of Cysteine During and After Fmoc-L-Cys(Aapam)-OH Incorporation

Maintaining the stereochemical integrity of amino acids, particularly cysteine, is paramount in peptide synthesis to ensure the correct biological activity and structural conformation of the final peptide or protein. Cysteine residues are known to be susceptible to epimerization (racemization) under certain harsh chemical conditions, especially during activation and coupling steps in solid-phase peptide synthesis (SPPS). The incorporation of the this compound building block, which inherently preserves the L-configuration of cysteine, is designed to mitigate such risks. However, the stability of the stereocenter during the synthesis, particularly under the conditions required for Aapam group introduction or subsequent palladium-catalyzed deprotection, warrants careful consideration. While the literature highlights the utility of this compound for its intended purpose, explicit studies directly quantifying the extent of epimerization or racemization specifically associated with the Aapam group's chemistry are not extensively detailed in the provided search results. Nevertheless, its commercial availability and use in complex syntheses suggest a generally good preservation of stereochemical integrity under standard Fmoc-SPPS conditions.

Advanced Spectroscopic Characterization of this compound and its Derivatives

The structural confirmation and purity assessment of this compound rely on a suite of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for confirming the molecular structure of this compound. The characteristic signals from the N-terminal Fmoc group, the cysteine backbone, and the Aapam side chain provide a comprehensive fingerprint of the molecule. Expected ¹H NMR signals would include those from the fluorene (B118485) ring system of the Fmoc group, the alpha-proton and beta-protons of cysteine, and the various aromatic and aliphatic protons of the phenylacetylaminomethyl and allyloxycarbonylamide portions of the Aapam group. ¹³C NMR would further corroborate the structure by identifying the distinct carbon environments, including carbonyl carbons, aromatic carbons, and aliphatic carbons. While specific published NMR data for this compound was not directly detailed in the initial broad searches, characterization of similar Fmoc-protected amino acids and cysteine derivatives typically involves detailed ¹H and ¹³C NMR analysis to confirm the presence and connectivity of all structural elements.

Mass Spectrometry (MS) for Purity and Structural Elucidation

Mass Spectrometry (MS) is indispensable for verifying the molecular weight and assessing the purity of this compound. The compound is reported to have a molecular formula of C31H31N3O7S and a molecular weight of approximately 589.66 g/mol . Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) are typically employed to determine the precise mass-to-charge ratio ([M+H]⁺ or [M-H]⁻) of the intact molecule. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition. MS analysis can also reveal the presence of impurities by detecting ions with different mass-to-charge ratios. While specific MS data for this compound were not detailed in the initial broad searches, confirmation of the expected molecular ion is standard practice for such building blocks.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a critical analytical tool for determining the purity of this compound and for monitoring the progress of reactions involving this compound. The compound is generally supplied with a purity of ≥ 97%. Reverse-phase HPLC (RP-HPLC) is commonly used, employing a C18 stationary phase with a mobile phase typically consisting of a mixture of water and acetonitrile, often with an acidic modifier like trifluoroacetic acid (TFA) or formic acid. The retention time of this compound under specific chromatographic conditions serves as an identifier, while the peak area relative to other detected peaks quantifies its purity. HPLC methods are also vital for tracking the efficiency of the Aapam deprotection reaction or the coupling of this compound into a peptide chain, by observing the disappearance of the starting material and the appearance of the product.

Compound Information Table

Future Research Directions and Emerging Applications

Development of Novel, Greener Deprotection Strategies for Aapam and Related Cysteine Protecting Groups

The Aapam (allyloxycarbonyl-phenylacetamidomethyl) protecting group, when coupled with Fmoc-L-Cys(Aapam)-OH, presents an opportunity for developing more environmentally friendly deprotection methods. Current strategies often involve palladium catalysis for the removal of the Alloc (allyloxycarbonyl) component, which is then followed by the removal of the Phacm (phenylacetamidomethyl) group, typically using PdCl₂ iris-biotech.deiris-biotech.deissuu.comresearchgate.netresearchgate.net. While effective, these methods can be optimized for greener chemistry principles.

Future research could focus on:

Catalyst Optimization: Investigating alternative, less toxic, or more recyclable palladium catalysts, or exploring entirely palladium-free catalytic systems for Alloc deprotection.

Solvent Reduction: Developing deprotection protocols that utilize greener solvents or minimize solvent usage, aligning with green chemistry principles issuu.com.

Enzymatic Deprotection: Exploring enzymatic methods for the cleavage of the Phacm group, similar to how some other cysteine protecting groups can be enzymatically removed psu.edu. This could offer highly specific and mild deprotection conditions.

One-Pot Strategies: Designing integrated deprotection sequences that allow for the removal of both the Alloc and Phacm groups, or subsequent conjugation steps, in a single reaction vessel, thereby reducing waste and processing time.

Expansion of this compound Applications in Bioconjugation and Chemical Biology Research

The unique structure of this compound, featuring an Alloc-protected Phacm linker, makes it particularly well-suited for advanced bioconjugation and chemical biology applications. The ability to selectively cleave the Alloc group using palladium catalysis, while leaving the Phacm group intact, allows for the introduction of various functional moieties at the cysteine position iris-biotech.deiris-biotech.deissuu.comresearchgate.net.

Emerging applications include:

Solubilizing Tag Attachment: this compound can serve as a versatile linker for attaching solubilizing tags to hydrophobic peptides or proteins, thereby facilitating their synthesis and handling iris-biotech.deiris-biotech.deresearchgate.net. This is critical for the production of challenging protein sequences.

Site-Specific Labeling: The orthogonal deprotection strategy enables site-specific labeling of peptides and proteins with probes, fluorescent dyes, or affinity tags for imaging, diagnostics, and drug development nih.govuci.edu. The ability to introduce a free amine after Alloc removal from the Phacm linker allows for subsequent coupling reactions.

Peptide-Protein Conjugation: this compound can be integrated into strategies for linking peptides to proteins or other biomolecules, creating novel bioconjugates with enhanced therapeutic or diagnostic properties.

Development of Peptide-Based Therapeutics: Its utility in constructing complex peptide architectures, including those with disulfide bonds, makes it valuable for the synthesis of peptide-based drugs and peptidomimetics with improved stability and efficacy.

Integration of this compound in Automated and High-Throughput Peptide Synthesis Platforms

The compatibility of this compound with standard Fmoc solid-phase peptide synthesis (SPPS) protocols is a key factor for its integration into automated and high-throughput platforms iris-biotech.deissuu.combapeks.com. The ability to introduce this modified cysteine residue seamlessly into automated synthesis workflows can significantly accelerate research and development.

Future advancements in this area may involve:

Streamlined Automation Protocols: Developing optimized protocols for the automated coupling and deprotection steps involving this compound, ensuring high yields and purity.

Compatibility with Diverse Resins and Coupling Reagents: Verifying and optimizing its performance with a wide range of solid supports and coupling reagents commonly used in automated SPPS to maximize its applicability.

High-Throughput Screening Libraries: Utilizing this compound in the construction of diverse peptide libraries for high-throughput screening in drug discovery and materials science. The ability to introduce specific modifications at cysteine positions can lead to libraries with enhanced functional diversity.

Process Optimization for Scale-Up: Investigating the scalability of synthesis and deprotection steps involving this compound to meet the demands of industrial production and large-scale research projects.

The continued exploration of novel deprotection strategies, expanded applications in bioconjugation and chemical biology, and seamless integration into automated synthesis platforms will undoubtedly solidify the role of this compound as a valuable tool in modern peptide science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.